3-(2,3-Difluorophenyl)azetidin-3-ol

Übersicht

Beschreibung

3-(2,3-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 3-(2,3-Difluorophenyl)azetidin-3-ol can be achieved through several routes. One common method involves the reaction of 2,3-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to facilitate the formation of the azetidine ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

3-(2,3-Difluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(2,3-Difluorophenyl)azetidin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,3-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The azetidine ring structure contributes to its stability and reactivity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

3-(2,3-Difluorophenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

3-(3,4-Difluorophenyl)azetidin-3-ol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and biological activity.

3-(2,6-Difluorophenyl)azetidin-3-ol: Another isomer with distinct properties due to the position of the fluorine atoms.

The unique combination of the difluorophenyl group and the azetidine ring in this compound makes it particularly valuable for specific applications in research and industry .

Biologische Aktivität

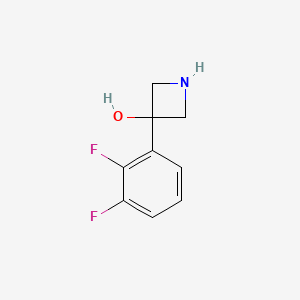

3-(2,3-Difluorophenyl)azetidin-3-ol is a compound that belongs to the class of azetidin-3-ols, characterized by a four-membered nitrogen-containing heterocyclic structure. The presence of the difluorophenyl group enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This structure suggests potential interactions with biological targets, influenced by the electron-withdrawing fluorine atoms which may enhance lipophilicity and reactivity.

Research indicates that compounds in the azetidinone family exhibit a range of biological activities, including:

- Antimicrobial : Azetidinones have been associated with antibacterial properties, particularly against resistant strains.

- Antiviral : Some derivatives show activity against various viruses, including coronaviruses and influenza.

- Anticancer : Certain azetidinone derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

-

Antiviral Activity :

- A related study on azetidinone derivatives found that compounds like trans-11f exhibited moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and also showed activity against cytomegalovirus (EC50 = 54.69 µM) . This suggests that this compound may have similar antiviral properties due to structural similarities.

-

Anticancer Properties :

- Research has shown that azetidinone derivatives can inhibit the proliferation of human breast cancer cells (MCF-7) at nanomolar concentrations. For instance, compounds with similar structures have been evaluated for their efficacy against various tumor types . The introduction of the difluorophenyl group could potentially enhance these effects due to improved binding affinity to biological targets.

Comparative Analysis with Related Compounds

The following table summarizes the unique aspects of this compound compared to other azetidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Fluorophenyl)azetidin-3-ol | Contains a fluorophenyl group | Less fluorination may affect biological activity |

| 1-Benzhydrylazetidin-3-ol | Contains a benzhydryl substituent | Larger aromatic system may enhance lipophilicity |

| N-(1-benzhydryl)azetidin-3-yl-N-(4-fluorophenyl)methylsulphonamide | Complex substitution pattern | Potentially broader biological activity due to sulfonamide group |

The difluorination in this compound distinguishes it from other azetidine derivatives, possibly enhancing its pharmacological profile.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and ring-opening reactions. The specific synthetic pathways are crucial for optimizing yield and purity for biological assays.

Potential Applications

Given its promising biological activities, this compound could be explored for:

- Drug Development : Targeting resistant bacterial strains or viral infections.

- Cancer Therapy : As a lead compound for developing new anticancer agents.

Eigenschaften

IUPAC Name |

3-(2,3-difluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNDOAYWHUWALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.